molecular formula C13H15NO2 B1369266 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 63618-03-1

3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B1369266
CAS No.: 63618-03-1
M. Wt: 217.26 g/mol
InChI Key: COCNBXQWBCBUHL-UHFFFAOYSA-N
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Description

3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is a heterocyclic compound with the molecular formula C13H15NO2 and a molecular weight of 217.27 g/mol . This compound is characterized by a bicyclic structure that includes a nitrogen atom, making it a member of the azabicyclo family. It is used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid typically involves cyclopropanation reactions. One common method is the palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones . This reaction is performed under mild conditions and provides high yields and diastereoselectivities. Another approach involves the [3 + 2] cycloaddition process, which is popular for constructing the cyclopropane ring of 3-azabicyclo[3.1.0]hexanes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Halides, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce amines.

Mechanism of Action

The mechanism of action of 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure can act as a nucleophile, participating in various biochemical reactions. This compound can inhibit certain enzymes or receptors, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is unique due to its specific bicyclic structure that includes a benzyl group and a carboxylic acid functional group. This combination of features provides distinct chemical properties and potential biological activities that are not found in other similar compounds.

Properties

IUPAC Name

3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-12(16)13-6-11(13)8-14(9-13)7-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCNBXQWBCBUHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CN(C2)CC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50577252
Record name 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63618-03-1
Record name 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-benzyl-1-cyano-3-azabicyclo-[3.1.0]hexane (2.77 g, 14.0 mmol) and barium hydroxide (4.47 g, 14.2 mmol) in water (100 ml) was heated to reflux for 18 hours. The reaction was then cooled and brought to neutral pH with sulfuric acid. The thick white mixture was filtered and washed twice with ethanol and twice with water. The filtrate was concentrated in vacuo, and the residue mixed with hot ethanol and filtered again. The filtrate was concentrated to provide the title product (2.91 g, 13.4 mmol, 96% yield). 1H NMR (D2O): 7.50 (bs, 5H), 4.36 (s, 2H), 3.9 (bs, 1H), 3.6 (m, 1H), 3.5 (bm, 2H), 2.14 (bs, 1H), 1.53 (bs, 1H), 1.09 (bs, 1H).
Quantity
2.77 g
Type
reactant
Reaction Step One
Quantity
4.47 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Reactant of Route 2
3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Reactant of Route 3
3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
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3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Reactant of Route 5
3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

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